molecular formula C13H16ClN3O2 B1464246 1-(4-Chlorobenzoyl)piperidine-4-carbohydrazide CAS No. 859154-35-1

1-(4-Chlorobenzoyl)piperidine-4-carbohydrazide

Cat. No.: B1464246
CAS No.: 859154-35-1
M. Wt: 281.74 g/mol
InChI Key: WHGKZIFVIGJMLC-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)piperidine-4-carbohydrazide is a synthetic organic compound belonging to the chemical class of piperidine-4-carbohydrazide derivatives. These compounds are of significant interest in medicinal and agricultural chemistry due to their potential as bioactive molecules. Researchers utilize this scaffold as a key intermediate for the design and synthesis of novel compounds with targeted biological properties. The core structure features a piperidine ring substituted at the nitrogen with a 4-chlorobenzoyl group and at the 4-position with a carbohydrazide functional group. This carbohydrazide moiety is a highly versatile building block, known to readily undergo condensation reactions with various carbonyl compounds (such as aldehydes and ketones) to form hydrazone derivatives, which can be further cyclized into nitrogen-containing heterocycles like 1,2,4-triazoles . Piperidine-4-carbohydrazide derivatives have recently demonstrated notable promise in antifungal research. Specifically, analogues bearing a quinazolinyl moiety have shown excellent in vitro and in vivo inhibition against agriculturally important fungi such as Rhizoctonia solani and Verticillium dahliae , with efficacy superior to standard positive controls like Chlorothalonil and Boscalid . The mechanism of action for these active derivatives has been linked to the inhibition of the critical fungal enzyme succinate dehydrogenase (SDH), as confirmed by enzymatic assays and molecular docking studies, which show the molecule forming stable interactions within the enzyme's active site . Furthermore, the piperidine ring is a prevalent pharmacophore in drug discovery, and its derivatives are frequently explored for a wide spectrum of pharmacological activities. The presence of the 4-chlorobenzoyl group is a common structural feature in various biologically active molecules, as chlorobenzoyl-substituted piperidines have been well-documented in scientific literature . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-chlorobenzoyl)piperidine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2/c14-11-3-1-10(2-4-11)13(19)17-7-5-9(6-8-17)12(18)16-15/h1-4,9H,5-8,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGKZIFVIGJMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate

One well-documented approach involves the preparation of a Boc-protected piperidine intermediate, tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate, which can later be deprotected and converted into the carbohydrazide.

  • Reaction Conditions:

    • React 1-chloro-4-iodobenzene with isopropylmagnesium chloride (2N in THF) to form a Grignard reagent.
    • Add tert-butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate in THF.
    • Stir the reaction mixture for several hours (typically 2–3 h).
    • Work-up includes washing with saturated ammonium chloride solution and brine, drying, and purification by silica gel chromatography.
  • Outcome:

    • The product, tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate, is obtained as a white solid with good yield (e.g., 3340 mg from the described scale).
  • Analytical Data:

    • Mass spectrometry shows [M+H]^+ at m/z 324.1 and 326.1.
    • ^1H NMR (400 MHz, DMSO-d6) shows characteristic aromatic and piperidine protons (e.g., δ 8.00 and 7.60 ppm for aromatic protons).

Conversion to this compound

Hydrazinolysis of Ester or Amide Precursors

The carbohydrazide group is typically introduced by reacting the corresponding ester or amide intermediate with hydrazine hydrate under reflux conditions.

  • Typical Procedure:

    • Dissolve the ester or amide precursor in absolute ethanol.
    • Add hydrazine hydrate (commonly 98% purity) in stoichiometric amounts.
    • Heat the mixture under reflux for several hours (e.g., 7 h).
    • Cool the reaction mixture and precipitate the product by adding ice-cold water.
    • Filter, wash, and dry the resulting solid to obtain the carbohydrazide derivative.
  • Example:

    • The synthesis of 2-(4-bromophenyl)quinoline-4-carbohydrazide from the corresponding ester follows this procedure, which is applicable by analogy to this compound synthesis.

Alternative Synthetic Routes and Catalytic Methods

  • Boc Protection and Deprotection:

    • The piperidine nitrogen is often protected with a Boc group during intermediate steps to improve stability and selectivity.
    • Boc deprotection is typically performed using trifluoroacetic acid (CF3COOH) in dichloromethane at 0 °C to room temperature for 2 hours.
  • Amide Bond Formation:

    • The condensation of 4-chlorobenzoic acid with piperidine derivatives can be facilitated by coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine) in dry DMF at room temperature for 3–6 hours.
  • Catalytic Coupling Reactions:

    • Some methods employ metallic nickel-catalyzed coupling under mild conditions to form boronic acid pinacol esters from piperidine hydrazine intermediates, which could be adapted for related synthetic steps.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Grignard Reaction 1-chloro-4-iodobenzene + isopropylmagnesium chloride in THF tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate Boc-protected intermediate; purified by chromatography
2 Boc Deprotection CF3COOH in DCM, 0 °C to RT, 2 h Deprotected 4-(4-chlorobenzoyl)piperidine Prepares for amidation/hydrazinolysis
3 Amide Bond Formation 4-chlorobenzoic acid + piperidine derivative, HATU, DIPEA, DMF, RT 1-(4-Chlorobenzoyl)piperidine amide Efficient coupling for amide formation
4 Hydrazinolysis Hydrazine hydrate in ethanol, reflux 7 h This compound Final carbohydrazide product

Research Findings and Practical Notes

  • The use of Boc protection improves the stability and handling of piperidine intermediates during multi-step synthesis.
  • Hydrazinolysis under reflux in ethanol is a robust and reproducible method to introduce the carbohydrazide group with high purity.
  • The coupling reagents HATU and bases like DIPEA facilitate amide bond formation with good yields and mild reaction conditions.
  • Catalytic coupling methods using metallic nickel offer an alternative for related piperidine derivatives but are less commonly applied directly to carbohydrazide synthesis.
  • Purification by silica gel chromatography and recrystallization ensures high purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzoyl)piperidine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorobenzoyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Scientific Research Applications

1-(4-Chlorobenzoyl)piperidine-4-carbohydrazide has several notable applications:

Medicinal Chemistry

  • Anticancer Activity : Research indicates that this compound exhibits potent cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have shown strong activity against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cells, with IC50 values as low as 0.011 µM for the most potent derivatives .

Enzyme Inhibition

  • The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and monoacylglycerol lipase (MAGL). Inhibiting these enzymes can lead to therapeutic benefits in conditions like Alzheimer's disease and certain cancers .

Antimicrobial Properties

  • Studies have demonstrated that this compound exhibits moderate to strong antibacterial activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. .

Case Study 1: Anticancer Activity

A study focused on optimizing derivatives of this compound for enhanced anticancer activity. Compounds exhibited significant cytotoxicity against multiple human cancer cell lines, with some achieving IC50 values below 1 µM, indicating high potency .

Case Study 2: Enzyme Inhibition

Research on the inhibition of MAGL by this compound revealed that it could serve as a reversible inhibitor with potential therapeutic applications in cancer treatment. The study highlighted its ability to maintain elevated levels of endocannabinoids without the adverse effects commonly associated with irreversible inhibitors .

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzoyl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 1-(4-chlorobenzoyl)piperidine-4-carbohydrazide with analogs differing in substituents, linker groups, or heterocyclic cores. Key differences in synthesis, physicochemical properties, and bioactivity are highlighted.

Thiosemicarbazide Derivatives

Compounds 11–14 () replace the carbohydrazide group with thiosemicarbazide, altering electronic and steric profiles:

Compound Substituent(s) Yield (%) CAS Registry Number
11 4-Acetylphenyl 86 891560-05-7
12 2-Fluorophenyl 93 894226-79-0
13 2,4-Difluorophenyl 85 891552-00-4
14 2,4-Dichlorophenyl 90 891643-33-7
  • Key Differences :
    • Fluorinated or chlorinated aryl groups enhance lipophilicity and metabolic stability compared to the parent carbohydrazide.
    • Higher yields (85–93%) suggest efficient synthesis via thiourea formation .

Sulfonamide-Containing Analogs

and describe sulfonamide derivatives with modified piperidine cores:

  • 4-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides (5–7): Structural Change: Replacement of carbohydrazide with sulfamoylbenzoyl and arylpiperazine groups. Bioactivity: These compounds inhibit human carbonic anhydrase isoforms (e.g., hCA I, II, IX), with IC₅₀ values in the nanomolar range . Synthesis: Achieved via EDCI/HOBt-mediated coupling (yields: 39–71%) .

Triazole and Indole Derivatives

  • Triazole Derivatives (5a–q, ) :

    • Structural Change : Incorporation of a 1,2,4-triazole ring via cyclization of 1-(4-nitrophenylsulfonyl)piperidine-4-carbohydrazide.
    • Bioactivity : Compound 5e (4-chlorobenzyl substituent) exhibits potent antibacterial (MIC: 6.25 µg/mL) and anti-inflammatory (IC₅₀: 11.3 µM) activity, outperforming the parent carbohydrazide .
  • CF₃-Indomethacin Analogs () :

    • Structural Change : Substitution with a trifluoromethyl group and indole core.
    • Synthesis Challenges : Cyclization failures in Fisher indole synthesis highlight the sensitivity of hydrazide intermediates to reaction conditions .

Positional Isomers and Halogen Variations

  • 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid () :
    • Structural Change : Chlorine at the 2-position instead of 4-position on the benzoyl group.
    • Physicochemical Properties : Lower solubility in polar solvents (e.g., DMSO) compared to the 4-chloro isomer, attributed to steric hindrance .

Piperazine-Based Derivatives

  • 1-(4-Chlorobenzoyl)-4-[(pyridin-4-yl)methyl]piperazine (): Structural Change: Replacement of piperidine with piperazine and addition of a pyridinylmethyl group. Pharmacological Potential: Enhanced receptor binding affinity due to the pyridine moiety, which facilitates π-π interactions .

Biological Activity

Overview

1-(4-Chlorobenzoyl)piperidine-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It is characterized by the presence of a piperidine ring, a chlorobenzoyl group, and a carbohydrazide moiety, which contribute to its pharmacological potential. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H16ClN3O2
  • Molecular Weight : 283.74 g/mol
  • Chemical Structure : The compound features a piperidine ring substituted with a 4-chlorobenzoyl group and a carbohydrazide group, which are crucial for its biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through mechanisms involving cell wall synthesis disruption or enzyme inhibition.

Anticancer Properties

This compound has been evaluated for its anticancer activity. It acts as a reversible monoacylglycerol lipase (MAGL) inhibitor, which is linked to the modulation of the endocannabinoid system. In vitro studies reported an IC50 value of approximately 11.7 µM, indicating significant inhibitory effects on cancer cell lines such as breast cancer (MDA-MB-231) and colorectal cancer (HT-29) .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : It binds to specific enzymes like MAGL, leading to altered lipid signaling pathways that can induce apoptosis in cancer cells .
  • Cellular Interaction : The compound may interact with cellular receptors or other molecular targets, inhibiting their function and thereby affecting cellular processes such as proliferation and survival.

Research Findings and Case Studies

Study Findings
Granchi et al. (2020)Identified this compound as a potent MAGL inhibitor with potential therapeutic applications in cancer treatment .
MDPI Study (2023)Reported significant antiproliferative effects in various cancer cell lines, emphasizing the compound's role in inducing apoptosis .
ACS Journal (2021)Highlighted the compound's ability to modulate endocannabinoid levels, contributing to its anticancer efficacy .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

Compound Activity Remarks
4-Chlorobenzoic acid hydrazideModerate antibacterialSimpler structure; less potent than the target compound.
Piperidine derivativesVariableDifferent substituents lead to diverse biological profiles.
Benzoyl hydrazidesAntimicrobialSimilar functional groups; however, activity varies based on the substituent position .

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-Chlorobenzoyl)piperidine-4-carbohydrazide, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via a multi-step procedure starting with piperidine derivatives. A common approach involves coupling reactions using activating agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous acetonitrile. For example, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid can react with substituted amines to form carboxamides . After overnight stirring, the product is purified via sequential washes (water, NaHCO₃, citric acid, brine) and recrystallization from ethanol. Characterization includes:
  • 1H/13C NMR : Assignments for aromatic protons (δ 6.47–7.89 ppm), alkyl chains (δ 1.55–3.78 ppm), and carbonyl groups (δ 168–172 ppm) .
  • IR Spectroscopy : Peaks at ~1612 cm⁻¹ (C=O stretch) and 3100 cm⁻¹ (N-H stretch) .
  • Elemental Analysis : Confirmation of %C, %H, and %N within ±0.3% of theoretical values .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

  • Methodological Answer : Solubility is assessed in solvents like DMSO, ethanol, and acetonitrile via gravimetric analysis. For stability, accelerated degradation studies are performed under varying pH (1–13), temperature (25–60°C), and light exposure. HPLC or LC-MS monitors decomposition products, while differential scanning calorimetry (DSC) identifies thermal degradation thresholds . Evidence from similar hydrazides suggests limited aqueous solubility (<1 mg/mL at 25°C) but improved solubility in polar aprotic solvents .

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved during structural elucidation?

  • Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping peaks for piperidine CH₂ groups) can be addressed by:
  • 2D NMR Techniques : HSQC and HMBC correlations to distinguish adjacent protons and confirm carbonyl connectivity .
  • Variable Temperature NMR : Resolves dynamic effects in flexible piperidine rings .
  • Comparative Analysis : Cross-referencing with crystallographic data (if available) or computational predictions (DFT calculations) .
    For example, in C NMR confirmed the carbonyl resonance at δ 172.6 ppm, distinguishing it from amide signals at δ 168.2 ppm .

Q. What computational strategies optimize reaction yields for this compound derivatives in large-scale synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states to identify energy barriers for key steps like amide coupling. Machine learning algorithms (e.g., random forest models) analyze experimental parameters (solvent polarity, temperature, reagent ratios) from historical data to predict optimal conditions . For instance, ICReDD’s reaction path search methods reduced trial-and-error by 40% in similar carboxamide syntheses .

Q. How do structural modifications to the piperidine-hydrazide core influence biological activity, and what assays validate these effects?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve:
  • Substituent Variation : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-position of the benzoyl ring enhances enzyme inhibition (e.g., carbonic anhydrase IC₅₀ < 50 nM) .
  • Assays :
  • Enzyme Inhibition : Fluorescence-based assays using recombinant human enzymes.
  • Cellular Uptake : LC-MS quantification in cell lysates after incubation .
  • In Vivo Efficacy : Murine models for pharmacokinetic profiling (e.g., t₁/₂ = 2.3 h) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(4-Chlorobenzoyl)piperidine-4-carbohydrazide
Reactant of Route 2
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1-(4-Chlorobenzoyl)piperidine-4-carbohydrazide

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